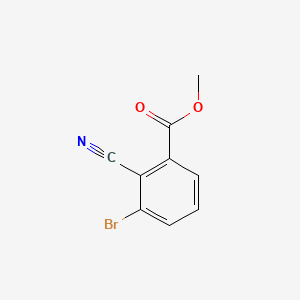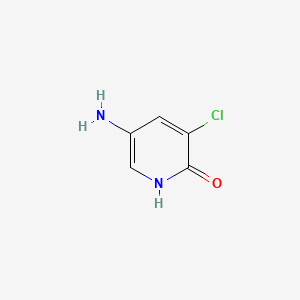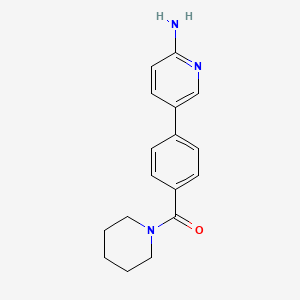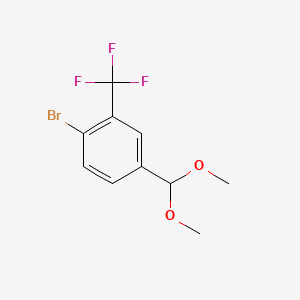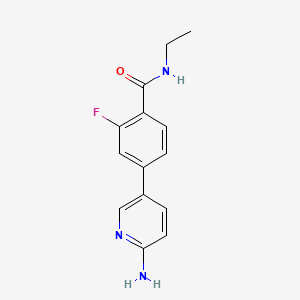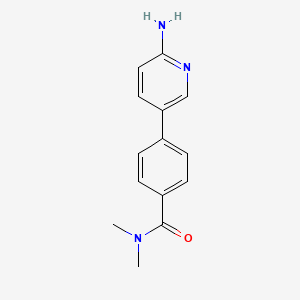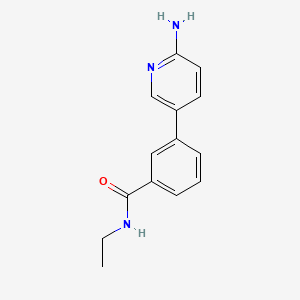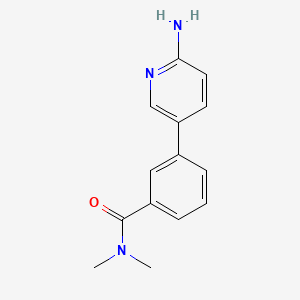![molecular formula C13H12ClN3O2S B581677 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl CAS No. 137118-00-4](/img/structure/B581677.png)
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl
Overview
Description
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, also known as N-Phthalimidoethylthiazole, is a synthetic organic compound that is used in a variety of scientific and medical applications. It is a white crystalline solid that has a melting point of 220°C and a molecular weight of 229.29 g/mol. It is soluble in water, ethanol, and methanol, making it a useful reagent for a variety of laboratory experiments. N-Phthalimidoethylthiazole has been studied extensively in recent years due to its potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
- Antibacterial and Antioxidant Activities
- Field : Medicinal Chemistry
- Application : Thiazole-based Schiff base compounds, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, have shown significant pharmacological potential. They can modulate the activity of many enzymes involved in metabolism .
- Methods : Conventional and green approaches using ZnO nanoparticles as catalysts were used to synthesize these compounds .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus at 200 μg/mL compared to amoxicillin . Some compounds displayed better DPPH radical scavenging potency with IC50 values of 3.6 and 3.65 μg/mL, respectively, compared to ascorbic acid (3.91 μg/mL) .
-
Antifungal and Antiretroviral Activities
- Field : Medicinal Chemistry
- Application : Thiazoles, including 2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl, are found in many potent biologically active compounds, such as Ritonavir (antiretroviral drug), and Abafungin (antifungal drug) .
- Methods : These compounds are synthesized through various chemical reactions .
- Results : These compounds have shown significant antifungal and antiretroviral activities .
-
Schistosomicide and Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Niridazole, a thiazole derivative, is used as a schistosomicide and is also prescribed for the treatment of periodontitis, an inflammatory disease .
- Methods : Niridazole is synthesized through various chemical reactions .
- Results : Niridazole has shown significant schistosomicide and anti-inflammatory activities .
-
Anticancer Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development and has several biological activities, including acting as an anticancer agent .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant anticancer activities .
-
Antimicrobial Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is also used in the development of antimicrobial agents .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant antimicrobial activities .
-
Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : The 2-aminothiazole scaffold is also used in the development of anti-inflammatory agents .
- Methods : Various 2-aminothiazole-based derivatives have been synthesized and used as medical drugs to treat different kinds of diseases .
- Results : These compounds have shown significant anti-inflammatory activities .
properties
IUPAC Name |
2-[2-(2-amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.ClH/c14-13-15-8(7-19-13)5-6-16-11(17)9-3-1-2-4-10(9)12(16)18;/h1-4,7H,5-6H2,(H2,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRVCKYGBAIPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656825 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl | |
CAS RN |
137118-00-4 | |
| Record name | 2-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

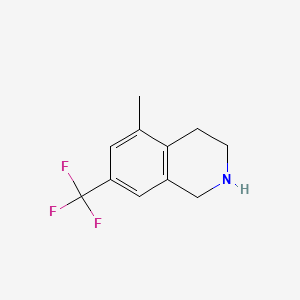
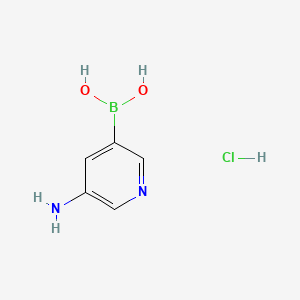
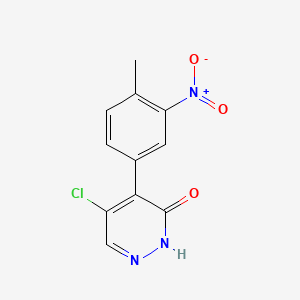
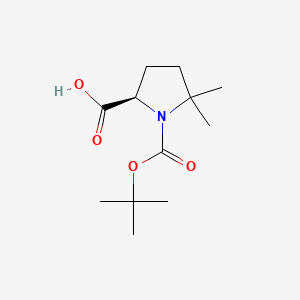
![3-Hydroxy-4'-(methylthio)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B581601.png)
